molecular formula C33H60O6Pr B100208 Tris(dipivalomethanato)praseodymium CAS No. 15492-48-5

Tris(dipivalomethanato)praseodymium

Cat. No.: B100208
CAS No.: 15492-48-5
M. Wt: 693.7 g/mol
InChI Key: KSKFOHQCACWEIV-LWTKGLMZSA-N
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Mechanism of Action

Target of Action

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)praseodymium, also known as Praseodymium(III)-DPM, is a complex compound that primarily targets lanthanide ions . The compound is used as a ligand, which binds to these ions and forms stable complexes .

Mode of Action

The compound interacts with its targets through a process known as chelation. It acts as a bidentate ligand, meaning it can bind to a metal ion at two distinct points . This interaction results in the formation of a ring-like structure, which is characteristic of chelation. The compound is also known to undergo O-additions and C-additions .

Biochemical Pathways

It is known that the compound can act as an air-stable ligand for metal catalysts in various reactions . This suggests that it may play a role in catalyzing certain biochemical reactions.

Pharmacokinetics

It is known that the compound is a stable, anhydrous reagent , which suggests that it may have good stability and could potentially be absorbed and distributed in the body

Result of Action

It is known that the compound can improve the luminescence properties of gan light-emitting diodes when used as a doping agent . This suggests that it may have potential applications in optoelectronics.

Action Environment

The action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)praseodymium can be influenced by environmental factors. For instance, it is known to be sensitive to light, air, and moisture . Therefore, it is typically stored under inert gas to maintain its stability . The compound’s efficacy may also be affected by temperature, as suggested by a study on a similar compound, Tris(2,2,6,6-tetramethylheptan-3,5-dionato)yttrium(III), which found that the compound’s molecular forms in the gas phase can change with temperature .

Preparation Methods

The synthesis of tris(dipivalomethanato)praseodymium typically involves the reaction of praseodymium chloride with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified by recrystallization .

Industrial production methods for this compound are similar but often involve larger scale reactions and more rigorous purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Tris(dipivalomethanato)praseodymium undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Tris(dipivalomethanato)praseodymium is similar to other lanthanide tris(dipivalomethanato) complexes, such as those of europium and samarium. it is unique due to the specific paramagnetic properties of praseodymium, which result in distinct NMR shift patterns .

Similar Compounds

These compounds share similar structures but differ in their magnetic properties and the extent of the shifts they induce in NMR spectra.

Properties

CAS No.

15492-48-5

Molecular Formula

C33H60O6Pr

Molecular Weight

693.7 g/mol

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;praseodymium

InChI

InChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

KSKFOHQCACWEIV-LWTKGLMZSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pr]

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pr+3]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pr]

15492-48-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tris(dipivalomethanato)praseodymium
Reactant of Route 2
Tris(dipivalomethanato)praseodymium
Reactant of Route 3
Tris(dipivalomethanato)praseodymium

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